1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
CAS No.: 318284-60-5
Cat. No.: VC4682138
Molecular Formula: C12H8F3N3S
Molecular Weight: 283.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 318284-60-5 |
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Molecular Formula | C12H8F3N3S |
Molecular Weight | 283.27 |
IUPAC Name | 1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C12H8F3N3S/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3 |
Standard InChI Key | RYQVOJGDSRRYHS-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The compound belongs to the 1H-pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, reflects the positions of its substituents (Figure 1) . Key structural features include:
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Trifluoromethyl group (-CF₃): Positioned at the 3-position, this electron-withdrawing group enhances metabolic stability and influences dipole moments .
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Phenylsulfanyl (-SPh) group: At the 5-position, this moiety introduces steric bulk and modulates electronic interactions via sulfur’s polarizability .
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Nitrile (-CN) group: The 4-position nitrile contributes to hydrogen bonding potential and serves as a handle for further derivatization .
Table 1: Structural and Molecular Data
Crystallographic and Conformational Analysis
X-ray diffraction studies of related pyrazole derivatives reveal planar pyrazole rings with substituents adopting orientations that minimize steric clashes. For example, in 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, the trifluoromethyl group lies perpendicular to the pyrazole plane, while the phenyl ring forms a dihedral angle of ~96.6° . Similar conformational behavior is anticipated for this compound, with the phenylsulfanyl group likely occupying a pseudo-axial position to reduce van der Waals repulsions .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step protocols leveraging nucleophilic substitution and cyclocondensation reactions:
Route 1: Cyclocondensation of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One
A one-pot synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine yields regioisomeric pyrazoles, which are separated via fractional distillation or chromatography . Subsequent thioetherification with thiophenol introduces the phenylsulfanyl group .
Step | Reagents/Conditions | Yield | Reference |
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Cyclocondensation | Methyl hydrazine, 55°C, 20h | 63% | |
Thioetherification | Thiophenol, K₂CO₃, DMF, 80°C | 71% | |
Bromination | NBS, AIBN, CCl₄, reflux | 85% |
Challenges in Regioselectivity
The presence of multiple electrophilic sites on the pyrazole ring complicates regiochemical outcomes. For instance, bromination of 1-methyl-3-trifluoromethyl-1H-pyrazole with N-bromosuccinimide (NBS) predominantly occurs at the 4-position due to the directing effect of the trifluoromethyl group . Microwave-assisted synthesis and sonication have been employed to enhance reaction efficiency and selectivity .
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profiles
The trifluoromethyl and phenylsulfanyl groups confer high thermal stability, with decomposition temperatures exceeding 250°C . The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMF and DMSO .
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet for the methyl group (δ 3.95 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
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IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N), 1325 cm⁻¹ (C-F), and 690 cm⁻¹ (C-S) are diagnostic .
Applications in Medicinal and Materials Chemistry
Biological Activity
Pyrazole derivatives are renowned for their pharmacological potential. The trifluoromethyl group enhances blood-brain barrier penetration, while the nitrile moiety can act as a hydrogen bond acceptor:
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Anticancer Agents: Analogous compounds inhibit kinases (e.g., EGFR, VEGFR) at IC₅₀ values <1 μM .
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Antimicrobials: Sulfanyl-containing pyrazoles exhibit MICs of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Materials Science Applications
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Liquid Crystals: The -CF₃ group stabilizes nematic phases, with clearing temperatures >150°C .
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Polymer Additives: Incorporation into polyurethanes improves flame retardancy (LOI >28%) .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods for enantioselective sulfanyl group installation.
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Drug Discovery: Screening against emerging targets like SARS-CoV-2 main protease (Mpro).
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Advanced Materials: Exploring use in organic semiconductors and perovskite solar cells.
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